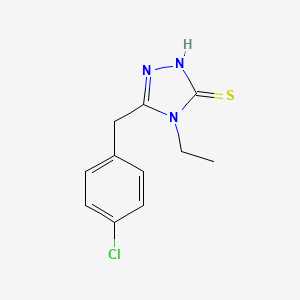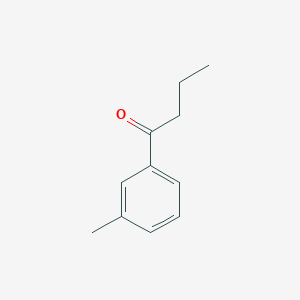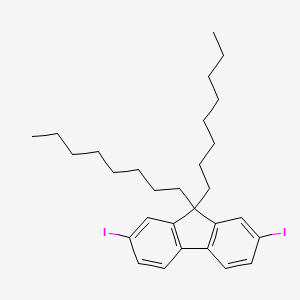
Infractin
描述
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is an organic compound classified as a harmala alkaloidThe molecular formula of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is C15H14N2O2, and it has a molecular weight of 254.3 g/mol . This compound is typically found in the barks of Picrasma quassioides .
科学研究应用
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate involves several steps. One of the methods includes the alkylation of the dilithium derivative of 5-hexynoic acid with a specific reagent, followed by esterification to produce methyl 10-hydroxy-5-decyonate. This intermediate is then converted into an azide, which is selectively hydrogenated using Lindlar palladium catalyst to yield the amino ester .
Industrial Production Methods
Industrial production of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate typically involves extraction from natural sources such as the barks of Picrasma quassioides. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .
化学反应分析
Types of Reactions
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
作用机制
The mechanism of action of methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate is similar to other harmala alkaloids, such as harmine and harmaline. it is unique in its specific molecular structure and the particular biological activities it exhibits. Other similar compounds include:
Harmine: Another harmala alkaloid with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Manzamine C: A β-carboline alkaloid with antitumor activity.
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate stands out due to its specific applications in life sciences research and its unique chemical properties.
属性
IUPAC Name |
methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14(18)7-6-13-15-11(8-9-16-13)10-4-2-3-5-12(10)17-15/h2-5,8-9,17H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWBIIGDWQBZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238426 | |
| Record name | Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91147-07-8 | |
| Record name | Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Infractin and how does it compare to similar compounds?
A1: this compound is a β-carboline alkaloid. Its structure is closely related to Manzamine C, differing only in the macrocyclic amine substituent attached to the β-carboline core. While Manzamine C possesses a complex macrocycle, this compound has a simpler pyrrolidine ring in its place. [] This structural similarity is reflected in their shared synthetic pathway. [] Another related compound, 6-Hydroxythis compound, features an additional hydroxyl group on the β-carboline moiety. []
Q2: Has this compound shown any promising biological activities?
A2: While this compound itself has not been extensively studied for biological activity, its structural analog, Manzamine C, exhibits notable antitumor activity. [] This suggests that this compound, with its similar structure, could also possess interesting biological properties worthy of further investigation. In addition, this compound has been identified as a phosphodiesterase inhibitor. []
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from the stems of the plant Brucea mollis. [] This plant is known to be a source of various indole alkaloids. Notably, this compound was found alongside other interesting compounds like bruceolline O and canthin-6-one derivatives. []
Q4: What analytical techniques are used to identify and characterize this compound?
A4: this compound's discovery and characterization relied heavily on chromatographic techniques, including column chromatography utilizing silica gel and Sephadex LH-20, as well as preparative HPLC. [] These methods allowed for the isolation and purification of this compound from complex plant extracts. Additionally, spectroscopic methods were essential for structure elucidation. While specific spectroscopic data for this compound is not provided in the provided abstracts, it's safe to assume techniques like NMR and mass spectrometry were employed, as is standard practice for natural product characterization. []
Q5: Are there any known synthetic routes to produce this compound?
A5: Yes, a synthetic route for this compound has been developed. [] The synthesis leverages common organic reactions like alkylation, esterification, azide formation, reduction, and cyclization. The β-carboline core is constructed via condensation and dehydrogenation reactions. Notably, this synthetic route can be adapted to produce Manzamine C and 6-Hydroxythis compound by modifying the amine used in the final amide formation and reduction steps. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1609106.png)






